

Navigating the Discontinuation of UK-59811 Hydrochloride: A Technical Guide to Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UK-59811 hydrochloride**

Cat. No.: **B10788784**

[Get Quote](#)

Technical Support Center

The discontinuation of **UK-59811 hydrochloride** for commercial reasons has prompted researchers to seek viable alternatives for their experiments.^[1] This guide provides a comprehensive resource for scientists and drug development professionals, addressing the likely confusion between UK-59811 and the more commonly studied mitochondrial pyruvate carrier (MPC) inhibitor, UK-5099. We offer detailed information on alternative compounds, experimental protocols, and troubleshooting advice to ensure a smooth transition in your research endeavors.

Clarification of Compound Targets: UK-59811 vs. UK-5099

It is crucial to distinguish between two compounds with similar nomenclature to select the appropriate alternative.

- **UK-59811 Hydrochloride:** This compound is a blocker of CaVAb, a bacterial voltage-gated calcium channel model, with an IC₅₀ of 194 nM.^{[1][2]} Its primary application is in the study of voltage-gated calcium channels.
- **UK-5099:** This is a potent and widely used inhibitor of the mitochondrial pyruvate carrier (MPC), with an IC₅₀ of approximately 50 nM for pyruvate-dependent oxygen consumption.

[3][4][5] It is a key tool for investigating cellular metabolism and the role of the MPC in various physiological and pathological processes.

Given the extensive research context surrounding mitochondrial metabolism, it is probable that many researchers seeking alternatives to "UK-59811" are in fact working on pathways involving the mitochondrial pyruvate carrier and have confused the compound with UK-5099. This guide will therefore focus primarily on alternatives to MPC inhibition, while also providing options for voltage-gated calcium channel blockers.

Section 1: Alternatives to Mitochondrial Pyruvate Carrier (MPC) Inhibition

The mitochondrial pyruvate carrier is a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria. Its inhibition has significant implications for various research areas, including metabolic diseases, oncology, and neurodegenerative disorders.[6]

Frequently Asked Questions (FAQs) about MPC Inhibitor Alternatives

Q1: What are the most common and reliable alternatives to UK-5099 for inhibiting the mitochondrial pyruvate carrier?

A1: Several well-characterized alternatives to UK-5099 are available, each with distinct properties. The most common include Zaprinast, 7ACC2, and MSDC-0602K.

Thiazolidinediones (TZDs) like rosiglitazone and pioglitazone also inhibit the MPC, though they are less specific as they primarily target PPARy.[7][8]

Q2: How do the potencies of these MPC inhibitor alternatives compare?

A2: UK-5099 is highly potent, with IC50 values in the nanomolar range.[3][4][5] 7ACC2 has been shown to be a potent MPC inhibitor, with an IC50 comparable to UK-5099.[9][10] Zaprinast also inhibits MPC in the nanomolar range, with a reported IC50 of 321 ± 42 nM for pyruvate transport inhibition.[11] MSDC-0602K is another potent MPC modulator.[12][13]

Q3: Are there any differences in the mechanism of action between these MPC inhibitors?

A3: While all these compounds inhibit the MPC, their binding mechanisms and specificities can differ. UK-5099 is thought to bind covalently to a cysteine residue on the MPC2 subunit.[\[8\]](#) Thiazolidinediones act as reversible inhibitors.[\[14\]](#) The precise binding modes of Zaprinast and 7ACC2 are still under investigation, but they have been demonstrated to be effective MPC inhibitors.[\[10\]](#)[\[15\]](#)

Q4: Does 7ACC2 have any off-target effects I should be aware of?

A4: Yes, 7ACC2 is a dual inhibitor of both the mitochondrial pyruvate carrier (MPC) and the monocarboxylate transporter 1 (MCT1).[\[16\]](#) This can be an advantage if you wish to inhibit both pathways, but it is a critical consideration if you are aiming for specific MPC inhibition.

Q5: What is the primary application of MSDC-0602K?

A5: MSDC-0602K is an insulin sensitizer that modulates the mitochondrial pyruvate carrier.[\[12\]](#) [\[17\]](#) It is often used in research related to type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.[\[18\]](#)[\[19\]](#)

Comparative Data of MPC Inhibitor Alternatives

Compound	Primary Target(s)	Potency (IC50/Ki)	Key Characteristics
UK-5099	MPC	~50 nM (O ₂ consumption)[3][4][5]; Ki = 49 μM (trypanosome plasma membrane)[5][17][20]	Potent and widely used MPC inhibitor.
Zaprinast	MPC, PDE5	IC50 = 321 ± 42 nM (pyruvate transport) [11]	Also a phosphodiesterase inhibitor.[21]
7ACC2	MPC, MCT1	IC50 = 11 nM ([¹⁴ C]-lactate influx)[22]	Dual inhibitor of MPC and MCT1.[16]
MSDC-0602K	MPC, PPARy (low affinity)	IC50 = 18.25 μM (PPARy binding)[13]	Insulin sensitizer with MPC modulating activity.[12][23]
Rosiglitazone	PPARy, MPC	Micromolar range for MPC inhibition	Primarily a PPARy agonist.
Pioglitazone	PPARy, MPC	Micromolar range for MPC inhibition	Primarily a PPARy agonist.

Experimental Protocols and Troubleshooting

Protocol 1: Measurement of Pyruvate-Driven Oxygen Consumption in Isolated Mitochondria

This protocol is a standard method to assess the inhibitory effect of a compound on the MPC.

Materials:

- Isolated mitochondria
- Respiration buffer (e.g., MAS buffer)
- Pyruvate
- Malate

- ADP
- Test compounds (e.g., UK-5099, Zaprinast, 7ACC2)
- High-resolution respirometer (e.g., Orophorus Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

- Prepare a suspension of isolated mitochondria in respiration buffer.
- Add the mitochondrial suspension to the respirometer chamber.
- Establish a baseline respiration rate (State 1).
- Add pyruvate and malate to initiate substrate-driven respiration (State 2).
- Add ADP to stimulate ATP synthesis and measure State 3 respiration.
- Inject the test compound at the desired concentration and monitor the inhibition of oxygen consumption.
- As a control, add a known MPC inhibitor like UK-5099.

Troubleshooting:

- No inhibition observed:
 - Verify the concentration and stability of your inhibitor stock solution.
 - Ensure the integrity and functionality of your isolated mitochondria.
 - Consider the possibility of compound insolubility in the assay buffer.
- High background respiration:
 - Mitochondria may be damaged. Prepare fresh isolations.
 - Check for contaminants in your reagents.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET)-based MPC Activity Assay

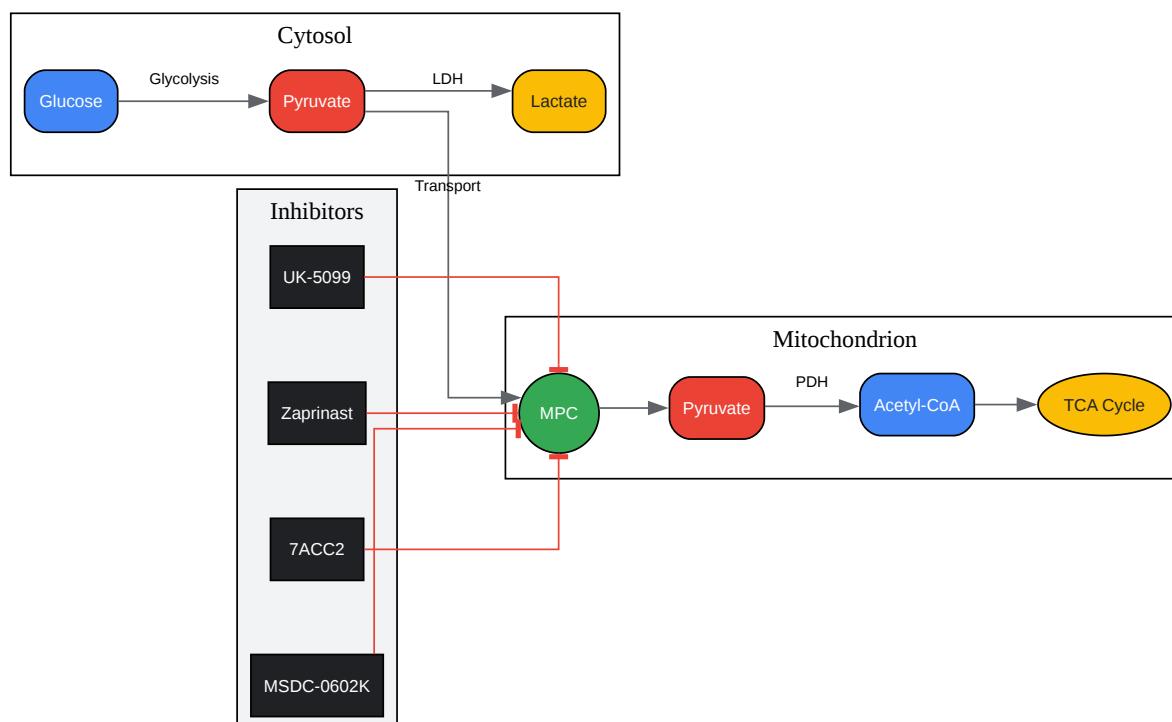
This cell-based assay can be used to screen for MPC inhibitors.[\[10\]](#)

Materials:

- Cells expressing a BRET-based MPC reporter system
- Assay buffer
- Pyruvate
- Test compounds

Procedure:

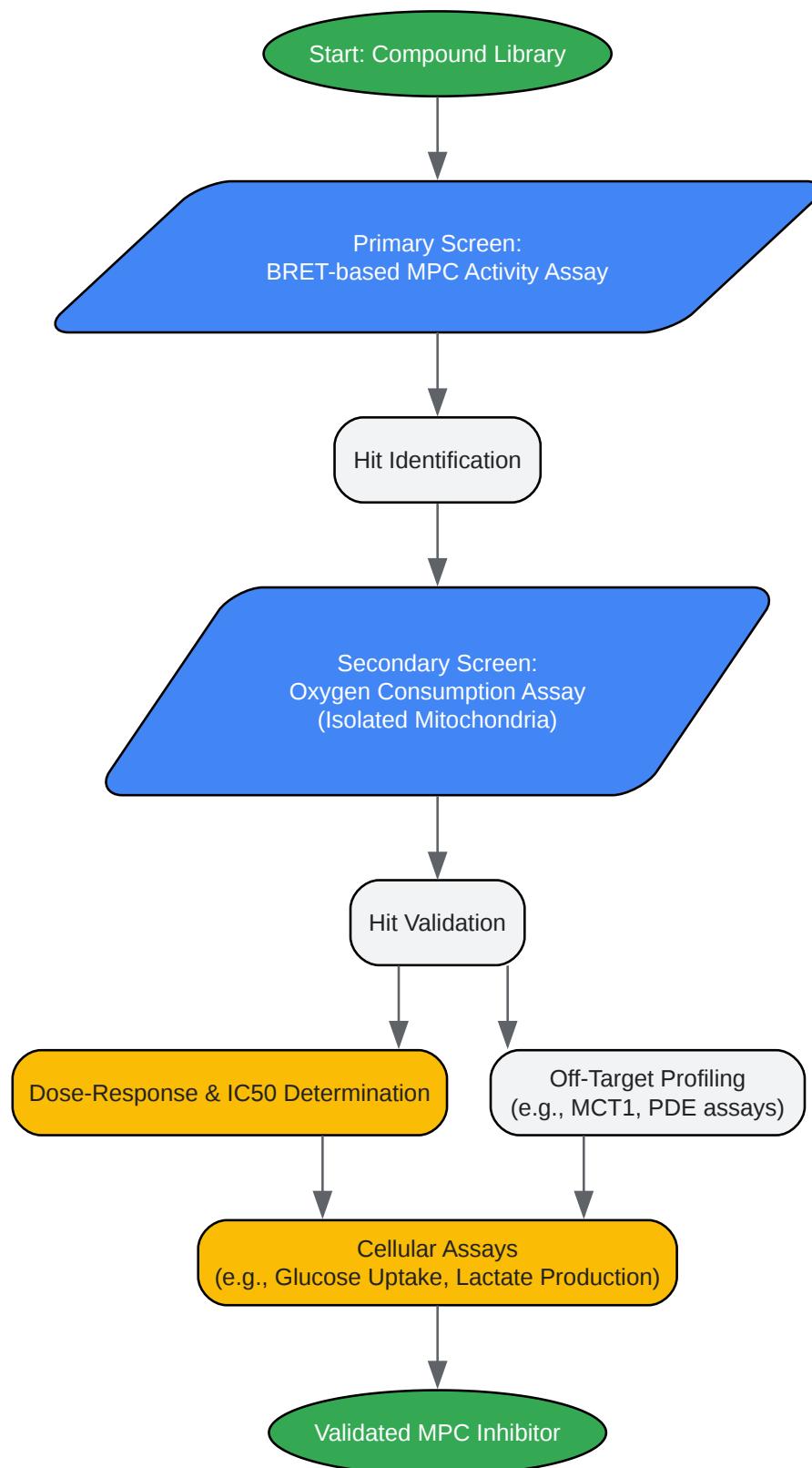
- Plate the reporter cells in a suitable microplate.
- Replace the culture medium with the assay buffer.
- Add the test compounds at various concentrations.
- Incubate for the desired period.
- Add pyruvate to stimulate MPC activity.
- Measure the BRET signal using a plate reader. An increase in the BRET signal is indicative of MPC inhibition.


Troubleshooting:

- Low signal-to-noise ratio:
 - Optimize cell number and reporter expression levels.
 - Ensure the plate reader is configured correctly for BRET measurements.
- Inconsistent results:

- Maintain consistent cell culture conditions.
- Ensure accurate and reproducible compound dilutions.

Visualizing the Impact of MPC Inhibition


The following diagram illustrates the central role of the mitochondrial pyruvate carrier in cellular metabolism and the consequences of its inhibition.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) blocks pyruvate entry into the mitochondria, shunting metabolism towards lactate production.

The following workflow outlines a typical experiment to screen for and validate novel MPC inhibitors.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and validation of novel Mitochondrial Pyruvate Carrier (MPC) inhibitors.

Section 2: Alternatives to UK-59811 for Voltage-Gated Calcium Channel Blockade

For researchers specifically investigating voltage-gated calcium channels, several classes of inhibitors are available.

Classes of Voltage-Gated Calcium Channel Blockers

- Dihydropyridines: This class includes well-known drugs such as nifedipine and amlodipine. [\[24\]](#)
- Phenylalkylamines: Verapamil is a key example from this class. [\[24\]](#)
- Benzothiazepines: Diltiazem is a commonly used member of this class. [\[24\]](#)

The choice of a specific blocker will depend on the subtype of calcium channel being studied and the specific requirements of the experiment. It is recommended to consult the literature for the most appropriate alternative for your specific voltage-gated calcium channel target.

Recently, novel L-type voltage-gated calcium channel blockers have been identified through computational screening, such as Zinc20267861, Zinc18204217, and Zinc33254827. [\[25\]](#)

Troubleshooting Guide for Calcium Channel Blocker Experiments

Issue: Lack of expected physiological effect.

- Possible Cause: The chosen blocker may not be selective for the calcium channel subtype expressed in your model system.
- Troubleshooting:
 - Verify the expression of the target calcium channel subtype.
 - Consult literature to confirm the selectivity profile of the chosen blocker.

- Consider using a broader spectrum calcium channel blocker or a different class of inhibitor.

Issue: Off-target effects.

- Possible Cause: Many calcium channel blockers can interact with other ion channels or receptors at higher concentrations.
- Troubleshooting:
 - Perform a dose-response curve to determine the optimal concentration with minimal off-target effects.
 - Include appropriate controls to assess non-specific effects.
 - If possible, use a more selective inhibitor for your target channel.

This technical support guide aims to provide a clear path forward for researchers affected by the discontinuation of **UK-59811 hydrochloride**. By clarifying the likely intended target and providing detailed information on robust alternatives, we hope to facilitate the continuation of important research in cellular metabolism and ion channel pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]

- 6. What are MPC2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key features of inhibitor binding to the human mitochondrial pyruvate carrier heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Mitochondrial Pyruvate Transport by Zaprinast Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. MSDC-0602K, a metabolic modulator directed at the core pathology of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ciriustx.com [ciriustx.com]
- 24. bhf.org.uk [bhf.org.uk]
- 25. Discovery of novel L-type voltage-gated calcium channel blockers and application for the prevention of inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Discontinuation of UK-59811 Hydrochloride: A Technical Guide to Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10788784#alternatives-to-uk-59811-hydrochloride-since-its-discontinuation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com